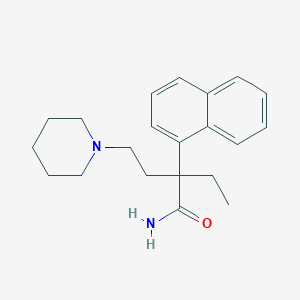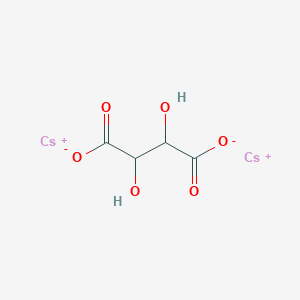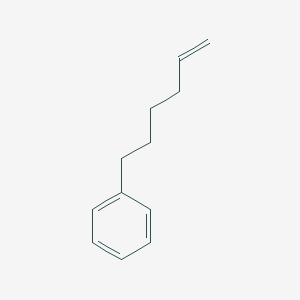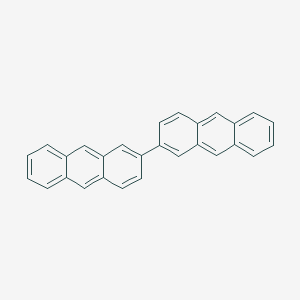
2,2'-Bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bianthracene is a polycyclic aromatic hydrocarbon that has gained significant attention in scientific research due to its unique properties. This compound is composed of two anthracene molecules that are connected by a single bond, resulting in a rigid and planar structure.
Applications De Recherche Scientifique
2,2'-Bianthracene has been extensively studied for its applications in organic electronics, photovoltaics, and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, such as poly(2,2'-bianthracene) and poly(2,2'-bithiophene-co-2,2'-bianthracene). These materials have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Mécanisme D'action
The mechanism of action of 2,2'-Bianthracene is not fully understood. However, it is believed to interact with the π-electron systems of the organic semiconductors, leading to an increase in charge carrier mobility and conductivity. This interaction is thought to be due to the planar and rigid structure of 2,2'-Bianthracene, which allows for efficient π-π stacking with the organic semiconductors.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2'-Bianthracene. However, studies have suggested that it may have cytotoxic effects on certain cancer cells. It has also been shown to induce apoptosis in human leukemia cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2'-Bianthracene in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the research of 2,2'-Bianthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of focus is the investigation of its potential applications in other areas, such as sensing and catalysis. Additionally, there is a need for further studies on its cytotoxic effects and potential use in cancer therapy.
In conclusion, 2,2'-Bianthracene is a fascinating compound that has shown great potential in various scientific research applications. Its unique properties and structure make it an attractive building block for the synthesis of organic semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 2,2'-Bianthracene can be achieved through various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-dibromoanthracene with magnesium in the presence of a nickel catalyst. The resulting product is then treated with a Grignard reagent to obtain 2,2'-Bianthracene.
Propriétés
Numéro CAS |
1250-59-5 |
|---|---|
Nom du produit |
2,2'-Bianthracene |
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-anthracen-2-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H |
Clé InChI |
LMTGSQGLFATWCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Synonymes |
2,2'-Bianthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



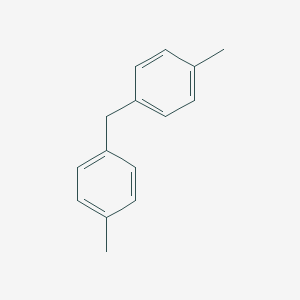
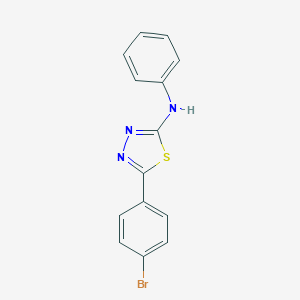
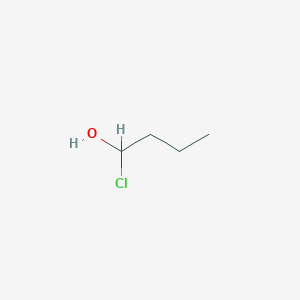
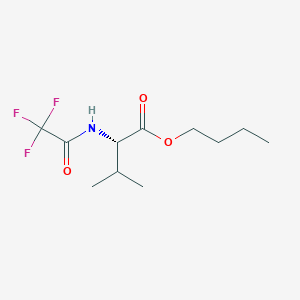
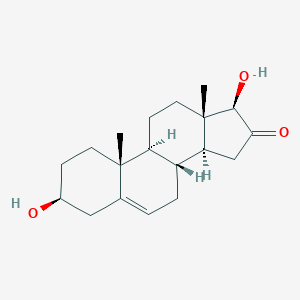
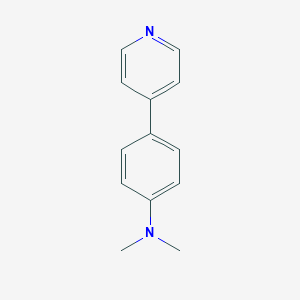
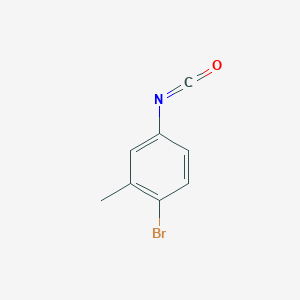
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
